molecular formula C15H14ClN3O2 B10888127 (2E)-2-{3-[(4-chlorobenzyl)oxy]benzylidene}hydrazinecarboxamide

(2E)-2-{3-[(4-chlorobenzyl)oxy]benzylidene}hydrazinecarboxamide

Cat. No.: B10888127
M. Wt: 303.74 g/mol
InChI Key: RUHHVQQMTVXNKT-GIJQJNRQSA-N
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Description

(2E)-2-{3-[(4-chlorobenzyl)oxy]benzylidene}hydrazinecarboxamide is a synthetic organic compound characterized by its unique chemical structure, which includes a hydrazinecarboxamide group and a chlorobenzylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-{3-[(4-chlorobenzyl)oxy]benzylidene}hydrazinecarboxamide typically involves the condensation of 4-chlorobenzylidenehydrazine with 3-(4-chlorobenzyl)oxybenzaldehyde under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the condensation process. The reaction mixture is then heated to reflux for several hours to ensure complete reaction, followed by cooling and crystallization to obtain the desired product in high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods typically utilize automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to achieve consistent product quality and high efficiency. Purification steps, such as recrystallization or chromatography, are employed to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-{3-[(4-chlorobenzyl)oxy]benzylidene}hydrazinecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group, using reagents such as sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous ethanol.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzylidene derivatives.

Scientific Research Applications

(2E)-2-{3-[(4-chlorobenzyl)oxy]benzylidene}hydrazinecarboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2E)-2-{3-[(4-chlorobenzyl)oxy]benzylidene}hydrazinecarboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, its interaction with inflammatory mediators can result in anti-inflammatory effects.

Comparison with Similar Compounds

(2E)-2-{3-[(4-chlorobenzyl)oxy]benzylidene}hydrazinecarboxamide can be compared with other similar compounds, such as:

    (2E)-2-{3-[(4-fluorobenzyl)oxy]benzylidene}hydrazinecarboxamide: Similar structure but with a fluorine atom instead of chlorine, leading to different chemical and biological properties.

    (2E)-2-{3-[(4-bromobenzyl)oxy]benzylidene}hydrazinecarboxamide: Contains a bromine atom, which may affect its reactivity and interactions.

    (2E)-2-{3-[(4-methylbenzyl)oxy]benzylidene}hydrazinecarboxamide: The presence of a methyl group can influence its chemical behavior and biological activity.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and biological effects compared to its analogs.

Properties

Molecular Formula

C15H14ClN3O2

Molecular Weight

303.74 g/mol

IUPAC Name

[(E)-[3-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]urea

InChI

InChI=1S/C15H14ClN3O2/c16-13-6-4-11(5-7-13)10-21-14-3-1-2-12(8-14)9-18-19-15(17)20/h1-9H,10H2,(H3,17,19,20)/b18-9+

InChI Key

RUHHVQQMTVXNKT-GIJQJNRQSA-N

Isomeric SMILES

C1=CC(=CC(=C1)OCC2=CC=C(C=C2)Cl)/C=N/NC(=O)N

Canonical SMILES

C1=CC(=CC(=C1)OCC2=CC=C(C=C2)Cl)C=NNC(=O)N

Origin of Product

United States

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